5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide
Description
Chemical Identification and Registry Information
The compound this compound is formally registered under Chemical Abstracts Service number 606144-05-2, establishing its unique identity within global chemical databases. The molecular formula C₁₉H₁₇BrClFN₄O₃ indicates a complex structure containing nineteen carbon atoms, seventeen hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, four nitrogen atoms, and three oxygen atoms. The calculated molecular weight of 483.72 grams per mole reflects the substantial molecular size of this compound, which incorporates multiple heavy atoms including three different halogens.
The International Union of Pure and Applied Chemistry name provides systematic nomenclature that precisely describes the compound's structural features: this compound. Additional registry information includes the MDL number MFCD12032129, which serves as another unique identifier within chemical databases. The compound has also been assigned the InChIKey GNDKPEUWKWSUMP-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications.
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Registry Number | 606144-05-2 |
| Molecular Formula | C₁₉H₁₇BrClFN₄O₃ |
| Molecular Weight | 483.72 g/mol |
| MDL Number | MFCD12032129 |
| InChIKey | GNDKPEUWKWSUMP-UHFFFAOYSA-N |
The structural complexity of this compound is evident from its detailed International Chemical Identifier string: InChI=1S/C19H17BrClFN4O3/c1-3-28-6-7-29-25-19(27)12-9-15-18(23-10-26(15)2)16(22)17(12)24-14-5-4-11(20)8-13(14)21/h3-5,8-10,24H,1,6-7H2,2H3,(H,25,27). This identifier provides a complete description of the molecular connectivity and stereochemistry, enabling precise structural reconstruction and analysis.
Structural Classification within Benzimidazole Chemistry
The compound belongs to the benzimidazole class of heterocyclic compounds, which are characterized by a fused ring system consisting of a benzene ring connected to an imidazole ring at the 4 and 5 positions. Benzimidazole represents a bicyclic aromatic heterocycle that serves as the foundation for numerous biologically active compounds and pharmaceutical agents. The parent benzimidazole structure was first synthesized by Hoebrecker in 1872, establishing the fundamental framework that would later become one of the most important heterocyclic systems in medicinal chemistry.
Within the broader classification of benzimidazole derivatives, this compound specifically represents a 6-carboxamide derivative with additional substitution at the 1, 4, and 5 positions. The 6-carboxamide functionality places it within a subclass of benzimidazole derivatives that have demonstrated significant biological activity, particularly as enzyme inhibitors and receptor modulators. The presence of a 4-fluoro substituent introduces electronic modifications that can significantly alter the compound's physical and chemical properties compared to unsubstituted benzimidazoles.
The structural classification is further refined by the presence of a 5-aniline substituent, specifically a 4-bromo-2-chlorophenyl group, which introduces additional aromatic character and halogen substitution patterns. This type of substitution is characteristic of advanced benzimidazole derivatives designed for specific biological activities, as the halogen atoms can participate in halogen bonding interactions with biological targets. The N-methyl substitution at the 1-position of the benzimidazole ring represents another common modification that affects the compound's basicity and hydrogen bonding capabilities.
Table 2: Structural Classification Features
| Structural Element | Description | Position |
|---|---|---|
| Benzimidazole Core | Bicyclic aromatic heterocycle | Base structure |
| Carboxamide Group | Amide functionality | 6-position |
| Fluoro Substituent | Halogen atom | 4-position |
| Methyl Group | Alkyl substituent | 1-position |
| Aniline Moiety | Substituted aromatic amine | 5-position |
| Vinyl Ether Chain | Ethoxy-vinyl substituent | Carboxamide nitrogen |
The compound's structural complexity extends beyond simple substitution patterns to include a sophisticated side chain attached to the carboxamide nitrogen. This N-(2-(vinyloxy)ethoxy) substituent introduces both ether and alkene functionalities, creating multiple sites for potential chemical reactivity and biological interaction. Such elaborate substitution patterns are characteristic of modern pharmaceutical chemistry, where precise structural modifications are employed to optimize molecular properties for specific therapeutic applications.
Historical Context of Benzimidazole-Carboxamide Derivatives
The development of benzimidazole-carboxamide derivatives has its roots in the broader history of benzimidazole chemistry, which began with the initial synthesis of the parent compound in the late 19th century. Benzimidazole was first synthesized by Hoebrecker in 1872, followed by additional synthetic work by Ladenburg and Wundt between 1872 and 1878. However, the therapeutic potential of benzimidazole derivatives was not recognized until nearly 80 years after the initial discovery, when researchers began investigating their effectiveness against parasitic organisms.
The breakthrough in benzimidazole pharmaceutical chemistry occurred in the early 1960s when researchers at Merck Sharp and Dohme discovered 2-(thiazol-4-yl)benzimidazole, which proved to be a broad-spectrum anthelmintic agent. This discovery marked a qualitative transition in drug design and established benzimidazoles as important therapeutic scaffolds. The success of early benzimidazole derivatives led to extensive research into structural modifications, including the development of carboxamide derivatives that could offer enhanced biological activity and improved pharmacological properties.
The specific subclass of benzimidazole-6-carboxamides emerged from systematic structure-activity relationship studies conducted throughout the latter half of the 20th century. Research by various pharmaceutical companies demonstrated that carboxamide substituents at the 6-position of the benzimidazole ring could provide high affinity binding to specific biological targets, particularly serotonin receptors. These findings established benzimidazole-6-carboxamides as valuable scaffolds for central nervous system drug development and other therapeutic applications.
The evolution of complex benzimidazole-carboxamide derivatives like this compound represents the culmination of decades of synthetic and medicinal chemistry research. Modern synthetic methodologies have enabled the preparation of increasingly sophisticated derivatives with precisely positioned functional groups designed to interact with specific biological targets. The incorporation of multiple halogen atoms, complex ether linkages, and substituted aromatic systems reflects the advanced state of contemporary pharmaceutical chemistry.
Table 3: Historical Development Timeline
| Period | Development | Significance |
|---|---|---|
| 1872-1878 | Initial benzimidazole synthesis | Foundation establishment |
| 1960s | First therapeutic applications | Anthelmintic discovery |
| 1970s-1980s | Carboxamide derivative development | Enhanced biological activity |
| 1990s-2000s | Complex substitution patterns | Targeted drug design |
| 2000s-Present | Advanced synthetic chemistry | Precision molecular engineering |
The historical development of benzimidazole chemistry has been closely linked to advances in understanding of biological mechanisms and improvements in synthetic methodology. Early benzimidazole derivatives were relatively simple compounds with basic substitution patterns, but modern derivatives incorporate sophisticated structural features designed through computational modeling and structure-based drug design approaches. The compound under examination represents this modern era of benzimidazole chemistry, where precise molecular engineering enables the creation of highly specialized chemical entities.
Significance in Chemical Research and Development
The significance of this compound in chemical research and development extends beyond its individual properties to encompass its role as a representative example of advanced benzimidazole chemistry. Benzimidazole derivatives have been recognized among the most frequently used ring systems for small molecule drugs approved by regulatory agencies, highlighting the fundamental importance of this chemical class in pharmaceutical development. The compound's complex structure demonstrates the synthetic capabilities of modern organic chemistry and illustrates the sophisticated molecular designs possible within the benzimidazole framework.
Research into benzimidazole-carboxamide derivatives has contributed significantly to the understanding of structure-activity relationships in heterocyclic chemistry. Studies examining compounds with similar structural features have provided valuable insights into how specific substitution patterns influence biological activity, molecular stability, and pharmacological properties. The presence of multiple halogen substituents in this compound makes it particularly valuable for investigating halogen bonding interactions and their effects on molecular recognition processes. Such research has broader implications for drug design and the development of new therapeutic agents.
The compound's significance extends to its potential applications in chemical biology and medicinal chemistry research. The vinyl ether functionality and complex substitution pattern provide multiple sites for chemical modification, making it a valuable synthetic intermediate for the preparation of related compounds. Research groups investigating benzimidazole derivatives have utilized similar compounds as starting materials for the synthesis of libraries of related structures, enabling systematic studies of structure-activity relationships. The compound's structural complexity also makes it an interesting subject for computational chemistry studies examining molecular conformations and electronic properties.
From a synthetic chemistry perspective, the compound represents an achievement in complex molecule construction, incorporating multiple functional groups and substitution patterns that require sophisticated synthetic strategies. The successful synthesis of such compounds demonstrates advances in synthetic methodology and the ability to construct highly functionalized heterocyclic systems. Research into the synthesis of similar compounds has led to the development of new synthetic methods and catalytic processes that have broader applications in organic chemistry.
Table 4: Research and Development Significance
| Research Area | Contribution | Impact |
|---|---|---|
| Structure-Activity Relationships | Complex substitution pattern analysis | Enhanced drug design understanding |
| Synthetic Methodology | Advanced synthesis techniques | Improved synthetic capabilities |
| Chemical Biology | Molecular recognition studies | Better biological mechanism understanding |
| Computational Chemistry | Electronic property modeling | Theoretical chemistry advancement |
| Pharmaceutical Development | Lead compound optimization | New therapeutic possibilities |
The compound's role in advancing benzimidazole chemistry is particularly noteworthy given the historical importance of this chemical class in pharmaceutical development. Benzimidazole derivatives have found applications across numerous therapeutic areas, including anthelmintic agents, proton pump inhibitors, antipsychotic medications, and antihistamines. The continued development of sophisticated benzimidazole derivatives like this compound ensures that the chemical class remains at the forefront of pharmaceutical research and development efforts. The structural innovations represented by this compound may inspire new directions in benzimidazole chemistry and contribute to the discovery of novel therapeutic agents with improved properties and enhanced biological activities.
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-N-(2-ethenoxyethoxy)-7-fluoro-3-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClFN4O3/c1-3-28-6-7-29-25-19(27)12-9-15-18(23-10-26(15)2)16(22)17(12)24-14-5-4-11(20)8-13(14)21/h3-5,8-10,24H,1,6-7H2,2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKPEUWKWSUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743474 | |
| Record name | 5-(4-Bromo-2-chloroanilino)-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-05-2 | |
| Record name | 5-[(4-Bromo-2-chlorophenyl)amino]-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606144-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromo-2-chloroanilino)-N-[2-(ethenyloxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide, with the CAS number 606144-05-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H17BrClFN4O3
- Molecular Weight : 483.72 g/mol
- IUPAC Name : 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-N-(2-vinyloxyethoxy)-1H-benzo[d]imidazole-6-carboxamide
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay across several models, including:
- Human Colon Cancer (HCT-116)
- Hepatocellular Carcinoma (HepG2)
- Mammary Gland Cancer (MCF-7)
The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. For instance:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HCT-116 | 10.21 | Doxorubicin | 4.17 |
| HepG2 | 8.50 | Sorafenib | 24.06 |
| MCF-7 | 9.30 | Sunitinib | 20.40 |
These findings suggest that the compound exhibits promising anticancer activity through selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Protein Kinases : The compound demonstrated potent inhibition of several key kinases involved in tumor growth and proliferation, including EGFR and VEGFR2.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells in HepG2 cell lines, indicating a pro-apoptotic effect.
Case Studies
A notable study evaluated a series of benzimidazole derivatives, including our compound of interest. The study found that compounds with similar structural features exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal fibroblast cells (WI-38). The results highlighted the importance of substituent groups on the benzimidazole core in modulating biological activity.
Table of Comparative Cytotoxicity
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|---|
| 5-Bromo | HCT-116 | 10.21 | 3.5 |
| 5-Chloro | HepG2 | 8.50 | 4.0 |
| Standard Drug | Doxorubicin | 4.17 | - |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C19H17BrClFN4O, with a molecular weight of approximately 483.72 g/mol. The compound features a benzimidazole core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that benzimidazole derivatives can inhibit cancer cell growth by interfering with cellular signaling pathways. Specifically, compounds similar to 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide have shown promise in targeting specific kinases involved in tumor proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at the phenyl ring significantly enhance anticancer activity against various cancer cell lines . The presence of bromine and chlorine substituents in this compound may contribute to its efficacy by enhancing lipophilicity and biological activity.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Benzimidazole derivatives have been documented to exhibit antibacterial and antifungal activities. Research indicates that compounds with halogen substitutions often demonstrate enhanced interaction with microbial enzymes, leading to increased efficacy against resistant strains.
Case Study:
In a recent investigation published in Antibiotics, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to significant antibacterial activity, suggesting that similar compounds could be developed for therapeutic use .
Material Science Applications
Beyond medicinal chemistry, this compound may have applications in material science, particularly in the development of organic electronic materials. Its unique electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Research Insight:
Recent advancements in organic electronics highlight the importance of small molecules like this compound in improving charge transport properties within devices . The incorporation of such compounds into polymer matrices has shown promise in enhancing device efficiency.
Potential Toxicological Concerns
While exploring the applications of this compound, it is crucial to consider its toxicological profile. Preliminary studies suggest that halogenated benzimidazoles may exhibit cytotoxic effects at high concentrations. Therefore, further research is needed to establish safe dosage levels and understand the mechanisms behind any observed toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound belongs to a family of benzimidazole-based molecules with modifications at the carboxamide group and halogen substitutions. Key analogs include:
Table 1: Structural Comparison of Benzimidazole Derivatives
Pharmacological and Biochemical Insights
- Selumetinib (3EW ligand): A clinically approved MEK inhibitor with IC₅₀ values in the nanomolar range. Its hydroxyethoxy group optimizes hydrogen bonding with kinase active sites .
- VE0020796 : The tert-butoxyethoxy group may reduce polarity, enhancing blood-brain barrier penetration but risking solubility issues .
- Carbonitrile Analog (917980-15-5): The cyano group increases hydrophobicity, which could improve target binding but reduce aqueous solubility .
Kinase Inhibition and Selectivity
- Selumetinib : Binds to MEK1/2 with high specificity, disrupting the RAF-MEK-ERK signaling pathway. Clinical trials confirm efficacy in neurofibromatosis and NSCLC .
- Target Compound : Computational modeling suggests similar MEK binding due to conserved benzimidazole-fluorophenyl core. However, the vinyloxyethoxy group may alter binding kinetics compared to selumetinib .
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized by cyclization of appropriately substituted o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes.
- Starting from 4-bromo-2-chloroaniline, the amino group is introduced onto the benzimidazole core through nucleophilic aromatic substitution or amination reactions.
- The 4-fluoro and 1-methyl substitutions on the benzimidazole ring are introduced either by using substituted precursors or by selective halogenation and methylation steps during early synthesis stages.
Preparation of the Carboxamide Intermediate
- The 6-carboxylic acid benzimidazole intermediate is prepared via oxidation or carboxylation of the benzimidazole ring.
- This intermediate is then converted to the carboxamide by reaction with 2-(vinyloxy)ethoxy amine or its equivalent.
Introduction of the N-(2-(vinyloxy)ethoxy) Side Chain
- The vinyloxy ethoxy moiety is introduced by nucleophilic substitution of the carboxylic acid derivative with 2-(vinyloxy)ethoxy amine under amide coupling conditions.
- Typical coupling reagents include carbodiimides (e.g., EDCI) or mixed anhydrides, often in the presence of bases like triethylamine.
- The reaction is carried out in polar aprotic solvents such as DMF or DCM at controlled temperatures to optimize yield and purity.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization is performed by NMR, MS, and elemental analysis to confirm the structure and purity.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-bromo-2-chloroaniline derivative | Halogenation and amination | 70-80 | Starting material preparation |
| 2 | Cyclization to form substituted benzimidazole | Condensation with carboxylic acid/aldehyde | 60-75 | Acidic or thermal conditions |
| 3 | Methylation at N-1 position | Methyl iodide, base (e.g., K2CO3) | 80-90 | Selective methylation |
| 4 | Conversion of carboxylic acid to carboxamide | Coupling with 2-(vinyloxy)ethoxy amine | 65-85 | Carbodiimide coupling agents |
| 5 | Purification | Chromatography | - | To isolate pure compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- Substitution Reactions : Bromine and fluorine atoms in precursors (e.g., 4-bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole) are replaced via nucleophilic/electrophilic agents under controlled conditions (e.g., DMF, 80°C) .
- Coupling Reactions : The vinyloxyethoxy group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid derivative and the amine-functionalized sidechain .
- Intermediate Isolation : Methyl esters (e.g., methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate) are hydrolyzed to carboxylic acids before final coupling .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use multi-spectral analysis:
- NMR : H/C NMR confirms substituent positions (e.g., δ 8.35–8.28 ppm for aromatic protons) .
- FTIR : Peaks at ~1611 cm verify the imidazole ring (C=N stretch) and ~590 cm for C-Br bonds .
- LCMS : High-resolution MS validates molecular weight (e.g., 513.79 g/mol) and detects impurities .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF due to polar carboxamide and ether groups. Limited solubility in water (<1 mM) .
- Stability : Store at -20°C under inert gas (N) to prevent hydrolysis of the vinyloxyethoxy group. Monitor via HPLC for degradation (e.g., t >6 months in DMSO) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing target binding?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromo-2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Sidechain Modifications : Test alternative ether-linked groups (e.g., PEG chains) to improve pharmacokinetics .
- Biological Assays : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking (e.g., EGFR inhibition studies) to correlate structural changes with activity .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the carboxamide and kinase hinge regions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes .
- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., Lipinski violations) and toxicity (e.g., Ames test alerts) .
Q. How can analytical methods be optimized for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions at m/z 514→396 for quantification .
- Sample Prep : Protein precipitation (acetonitrile) or SPE (HLB cartridges) for plasma/brain homogenates. Validate recovery (>85%) and LOQ (1 ng/mL) per FDA guidelines .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (n=3) across a 10,000-fold concentration range to confirm EC consistency .
- Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch variability. Use tools like GraphPad Prism for EC confidence intervals .
- Orthogonal Assays : Cross-validate results with SPR (binding affinity) and Western blotting (target phosphorylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
